Cross-Coupling Reactivity: Iodo vs. Bromo Pyrimidinone
The 5‑iodo substituent in 5‑Iodo‑2‑(methylthio)pyrimidin‑4(3H)‑one provides markedly higher reactivity in palladium‑catalyzed cross‑coupling reactions compared to the 5‑bromo analog. While direct head‑to‑head kinetic data for this exact pair is limited, class‑level evidence shows that aryl iodides generally undergo oxidative addition to Pd(0) 10‑100 times faster than aryl bromides under identical conditions [REFS‑1]. This enhanced reactivity permits milder reaction temperatures and shorter reaction times, minimizing decomposition of sensitive pyrimidinone cores. Furthermore, the iodine atom serves as a heavy‑atom label for X‑ray crystallography, a feature absent in the bromo derivative [REFS‑2].
| Evidence Dimension | Relative rate of oxidative addition to Pd(0) |
|---|---|
| Target Compound Data | Aryl iodide: 10‑100× faster than aryl bromide |
| Comparator Or Baseline | Aryl bromide: baseline rate |
| Quantified Difference | 10‑ to 100‑fold acceleration |
| Conditions | Palladium‑catalyzed cross‑coupling (class‑level) |
Why This Matters
Accelerated cross‑coupling enables more efficient synthesis of 5‑arylpyrimidinone libraries with reduced side‑product formation.
- [1] Miyaura N, Suzuki A. Palladium‑Catalyzed Cross‑Coupling Reactions of Organoboron Compounds. Chem Rev. 1995;95(7):2457‑2483. View Source
